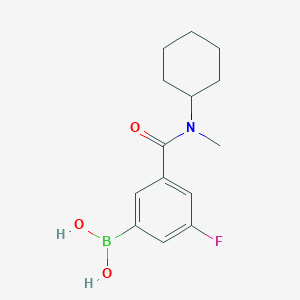

(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid

Description

(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid (CAS: 1449131-71-8) is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a cyclohexyl(methyl)carbamoyl group at the meta position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions and as a key intermediate in medicinal chemistry for targeting enzymes like autotaxin . Its molecular formula is C14H19BFNO3 with a molecular weight of 279.11 g/mol and a purity of 97% . The boronic acid moiety enables covalent interactions with nucleophilic residues in biological targets, while the fluorophenyl and carbamoyl groups modulate lipophilicity and binding specificity.

Properties

Molecular Formula |

C14H19BFNO3 |

|---|---|

Molecular Weight |

279.12 g/mol |

IUPAC Name |

[3-[cyclohexyl(methyl)carbamoyl]-5-fluorophenyl]boronic acid |

InChI |

InChI=1S/C14H19BFNO3/c1-17(13-5-3-2-4-6-13)14(18)10-7-11(15(19)20)9-12(16)8-10/h7-9,13,19-20H,2-6H2,1H3 |

InChI Key |

DIYCTAMRGGXLGV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N(C)C2CCCCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 3-Fluoro-5-(cyclohexyl(methyl)carbamoyl)benzene Halide

Starting with 3-fluoro-5-bromobenzoic acid, the carboxylic acid is converted to the corresponding carbamoyl derivative. Cyclohexylmethylamine reacts with the acid chloride (generated using thionyl chloride) in the presence of a base such as triethylamine:

This intermediate is critical for subsequent Miyaura borylation.

Step 2: Miyaura Borylation

The brominated carbamoyl derivative undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (Bpin). Using Pd(dppf)Cl as a catalyst and potassium acetate as a base in dimethylformamide (DMF) at 80–100°C yields the boronate ester:

Acidic hydrolysis (e.g., HCl) converts the ester to the boronic acid.

Step 1: Synthesis of 3-Fluoro-5-boronophenyl Intermediate

3-Fluoro-5-bromophenylboronic acid is prepared via Miyaura borylation of 1,3-dibromo-5-fluorobenzene. Selective coupling at the 3-position is achieved using Pd(OAc) and a ligand such as SPhos in tetrahydrofuran (THF):

Step 2: Carbamoylation of the Boronic Acid Derivative

The bromine substituent is replaced with the cyclohexyl(methyl)carbamoyl group via Ullmann coupling or nucleophilic aromatic substitution. Using copper(I) iodide and N,N’-dimethylcyclohexane-1,2-diamine as a ligand in DMF at 120°C facilitates this transformation:

Reaction Conditions and Optimization

Key parameters influencing yield and purity include catalyst choice, temperature, and protecting group strategies:

For example, Suzuki couplings using Pd/C and sodium carbonate in iso-butyl acetate/water mixtures at 70–80°C achieved 75% yields for analogous boronic acids.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

-

NMR Spectroscopy : H NMR confirms the presence of cyclohexyl (δ 1.2–1.8 ppm) and fluorophenyl (δ 7.1–7.5 ppm) signals.

-

Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 279.12.

-

HPLC Purity : >95% purity achieved via reverse-phase chromatography.

Challenges and Considerations

-

Boronic Acid Stability : The boronic acid group is prone to protodeboronation under acidic conditions, necessitating neutral pH during workup.

-

Regioselectivity : Ensuring substitution at the 5-position requires careful control of stoichiometry and catalysts.

-

Scalability : Miyaura borylation at scale demands rigorous exclusion of oxygen to prevent catalyst deactivation .

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic esters or reduction to form boranes.

Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction involving this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol. The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.

Scientific Research Applications

(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a protease inhibitor, which could have implications in drug development.

Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibition, where the compound can bind to the catalytic serine residue of the enzyme, preventing substrate cleavage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carbamoyl Group

3-Cyclohexylcarbamoyl-5-fluorobenzeneboronic Acid (CAS: 874219-42-8)

- Molecular Weight: 265.09 g/mol (C13H17BFNO3) .

- The melting point (239–241°C) indicates higher crystallinity compared to the target compound .

(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic Acid (CAS: 1704082-18-7)

Positional Isomerism of Fluorine and Carbamoyl Groups

5-Cyclohexylmethylcarbamoyl-2-fluorobenzeneboronic Acid (CAS: H54145)

- Structure : Fluorine at the ortho position relative to the boronic acid.

- Molecular Weight: 279.11 g/mol (C14H19BFNO3) .

- Impact : Ortho-substituted fluorine may sterically hinder interactions with target proteins compared to the meta-substituted target compound.

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid (CAS: 874289-40-4)

- Structure : Simplifies the carbamoyl group to methylcarbamoyl.

- Molecular Weight: 196.97 g/mol (C8H9BFNO3) .

- Impact : Reduced steric bulk and molecular weight may improve pharmacokinetics but decrease target affinity.

Electronic and Steric Modifications

(3-Cyano-5-(trifluoromethyl)phenyl)boronic Acid (CAS: 1212021-62-9)

- Structure: Replaces the carbamoyl group with cyano and trifluoromethyl groups.

- Molecular Weight: 223.94 g/mol (C8H5BF3NO2) .

(3-Chloro-5-fluoro-4-propoxyphenyl)boronic Acid (CAS: 2096341-48-7)

Biological Activity

(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid is an organoboron compound notable for its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C14H19BFNO3

- Molecular Weight : 279.12 g/mol

- CAS Number : 1449131-71-8

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. The cyclohexyl group and the fluorophenyl moiety enhance its lipophilicity, potentially influencing its interactions within biological systems .

Enzyme Inhibition

Boronic acids are recognized for their role as enzyme inhibitors, particularly in protease inhibition. (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid's mechanism of action may involve:

- Reversible Binding : The boronic acid group can form reversible covalent bonds with serine residues in the active sites of serine proteases.

- Inhibition of Proteolytic Activity : By binding to the active site, it can inhibit the proteolytic activity of enzymes, which is crucial in various biological processes.

Binding Studies

Studies employing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have elucidated the binding affinities of this compound with various biological targets. These studies indicate that the compound exhibits significant interactions with proteins involved in metabolic pathways and disease processes.

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| (3-(Cyclopentyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid | Similar structure with cyclopentyl group | Potentially different binding affinities |

| (3-(Phenyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid | Contains a phenyl instead of cycloalkane | May exhibit different pharmacokinetics |

| (3-(Cyclohexyl(ethyl)carbamoyl)-5-fluorophenyl)boronic acid | Ethyl group replacing methyl on cyclohexane | Variations in lipophilicity affecting bioactivity |

Toxicological Profile

The compound exhibits several hazardous properties that necessitate careful handling:

Q & A

Basic: What are the established synthetic routes for (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with halogenated aryl precursors. For example, PdCl₂(dppf) catalysts and cesium acetate (CsOAc) are used to facilitate coupling between boronic acids and brominated intermediates under inert atmospheres . Key factors affecting yield include:

- Catalyst selection : PdCl₂(dppf) enhances coupling efficiency compared to other Pd catalysts.

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and decomposition.

- Solvent systems : Polar aprotic solvents (e.g., DMF/water mixtures) improve solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.